5-Vinylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5-ethenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H7N3/c1-2-7-4-6-11-8(10-7)3-5-9-11/h2-6H,1H2 |
InChI Key |
COAAQDIIEGQUBF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=CC=NN2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives
Classical Cyclization Approaches to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
Traditional methods for synthesizing the pyrazolo[1,5-a]pyrimidine skeleton remain fundamental in organic synthesis. These approaches are valued for their reliability and the ability to produce a wide range of derivatives. rsc.org
A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation reaction between 5-aminopyrazoles (also known as 3-aminopyrazoles) and β-dicarbonyl compounds or their synthetic equivalents. nih.govrsc.orgrsc.org This method is widely employed due to its efficiency in forming the fused bicyclic system. rsc.org The reaction mechanism involves the nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. nih.gov
The reaction conditions can be either acidic or basic, and the choice of catalyst can influence the regioselectivity of the cyclization, particularly with unsymmetrical β-dicarbonyls. nih.govbme.hu The versatility of this method is enhanced by the use of various β-dicarbonyl equivalents, such as β-enaminones, β-ketonitriles, and α,β-unsaturated ketones, which expands the scope of accessible substitution patterns on the final molecule. nih.govrsc.org For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) has been shown to produce cyclopentapyrazolo[1,5-a]pyrimidines with good yields and regioselectivity. nih.gov
| 5-Aminopyrazole Derivative | β-Dicarbonyl or Equivalent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl malonate | EtONa, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 84% | nih.gov |
| 4-Phenyl-1H-pyrazol-5-amine | N-Methyl uracil | C2H5ONa, ethanol (B145695), reflux, 3 h | 3-Phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one | 62% | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | nih.gov |
| 5-Aminopyrazole derivatives | 3-Oxo-2-phenyl propanenitrile | Not specified | 7-Aminopyrazolo[1,5-a]pyrimidines | Not specified | mdpi.com |
The reaction of aminopyrazoles with a broad range of 1,3-biselectrophilic compounds is a primary and versatile route for constructing the pyrazolo[1,5-a]pyrimidine core. nih.govencyclopedia.pub This approach allows for significant structural diversity in the resulting products at positions 2, 3, 5, 6, and 7. nih.gov The 5-aminopyrazole acts as a 1,3-bisnucleophile, reacting with the 1,3-biselectrophile to form the pyrimidine (B1678525) ring. nih.gov
Common 1,3-biselectrophiles used in this synthesis include β-haloenones, β-ketonitriles, malondialdehydes and their equivalents like 1,1,3,3-tetramethoxypropane (B13500). nih.govmdpi.combyu.edu For example, the reaction of 5-aminopyrazole derivatives with 1,1,3,3-tetramethoxypropane in acidic conditions yields the corresponding pyrazolo[1,5-a]pyrimidine product. mdpi.com Similarly, β-enaminones are frequently used as 1,3-electrophilic partners. researchgate.netresearchgate.net The reaction of 5-aminopyrazoles with β-enaminones often proceeds under thermal conditions, sometimes catalyzed by acids like acetic acid or bases like pyridine, to afford highly substituted pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net
Multicomponent Reaction Strategies for Pyrazolo[1,5-a]pyrimidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. nih.govresearchgate.net
A common MCR strategy involves the reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound or an active methylene (B1212753) compound like malononitrile. nih.govnih.gov This one-pot process typically proceeds through the initial formation of an imine or a Knoevenagel condensation product, which then undergoes further reaction with the aminopyrazole, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. nih.gov For instance, a copper-mediated three-component reaction of pyrazole-3-amine, (hetero)aromatic aldehydes, and calcium carbide (as an acetylene (B1199291) source) has been developed for the construction of 5-arylpyrazolo[1,5-a]pyrimidines. rsc.org Another example is the rhodium-catalyzed MCR of aldehydes, aminopyrazoles, and sulfoxonium ylides, which provides variously substituted pyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.gov
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compounds | Microwave irradiation | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Pyrazole-3-amine, (Hetero)aromatic aldehydes, Calcium carbide | Copper mediator | 5-Arylpyrazolo[1,5-a]pyrimidines | rsc.org |
| Aldehydes, Aminopyrazoles, Sulfoxonium ylides | Rh complexes | Variously substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Isatin, Malononitrile, 3-Aminopyrazole (B16455) | "On-water" reaction | Benzo[c]pyrazolo nih.govrsc.orgnaphthyridines (related fused system) | researchgate.net |
Pericyclic Reactions in Pyrazolo[1,5-a]pyrimidine Construction (e.g., [4+2] Cycloaddition)
Pericyclic reactions, particularly cycloadditions, offer an alternative and elegant approach to the pyrazolo[1,5-a]pyrimidine skeleton, sometimes avoiding the use of a pre-formed aminopyrazole. nih.gov A notable example is a one-pot protocol involving an intramolecular [4+2] cycloaddition. nih.gov In this method, an N-propargylic sulfonylhydrazone is treated with a sulphonyl azide (B81097) in the presence of a copper(I) catalyst. This initiates a click reaction to form a triazole intermediate, which then decomposes to generate a vinyl diazo species. This species undergoes a 6π-electrocyclization followed by aromatization to furnish the pyrazolo[1,s-a]pyrimidine ring system. nih.gov While less common than condensation strategies, pericyclic reactions provide a unique disconnection approach to this important heterocyclic scaffold.
Green Chemistry Approaches for Pyrazolo[1,5-a]pyrimidine Derivatives
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. bme.hu For pyrazolo[1,5-a]pyrimidine synthesis, this has translated into the adoption of green chemistry principles, including the use of alternative energy sources like microwave and ultrasound irradiation, and employing aqueous or solvent-free reaction conditions. rsc.orgrsc.org
Microwave-assisted synthesis has proven to be highly effective, significantly reducing reaction times from hours to minutes and often improving yields. nih.govresearchgate.net For example, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds rapidly under microwave irradiation to give products in high purity. nih.gov Solvent-free microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles is another efficient and regioselective method. researchgate.net
Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. eurjchem.comresearchgate.net Sonochemical methods can promote reactions in shorter times and under milder conditions compared to conventional heating. researchgate.netscispace.com The cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol under ultrasound irradiation, for instance, is completed in just 5 minutes with good to excellent yields. researchgate.net Furthermore, syntheses have been developed using water or aqueous ethanol as the reaction medium, often assisted by ultrasound, which minimizes the use of volatile organic solvents. bme.hueurjchem.comeurjchem.com
Regioselective Functionalization of the Pyrazolo 1,5 a Pyrimidine Scaffold
Strategies for Post-Synthetic Derivatization and Structural Diversity
The inherent reactivity of the pyrazolo[1,5-a]pyrimidine (B1248293) system allows for functionalization at multiple positions, primarily at positions 2, 3, 5, 6, and 7. nih.gov The primary route for creating the core structure involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov This initial synthesis provides a foundational molecule that can be further modified through post-synthetic derivatization, a key strategy for achieving structural diversity. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions for Functional Group Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a variety of functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold. nih.govlibretexts.org These reactions offer a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds.
Heck Reaction for Vinyl Group Introduction at the 5-Position
The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a valuable method for introducing vinyl groups. organic-chemistry.orglibretexts.org Specifically, this reaction can be employed to introduce a vinyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring. This is typically achieved by reacting a 5-halopyrazolo[1,5-a]pyrimidine with an appropriate alkene in the presence of a palladium catalyst and a base. clockss.orgresearchgate.net The introduction of a vinyl group at this position can be a key step in the synthesis of more complex molecules.
Suzuki-Miyaura and Sonogashira Couplings for Aryl and Alkenyl Substitutions
The Suzuki-Miyaura and Sonogashira coupling reactions are widely used for the introduction of aryl and alkenyl substituents onto the pyrazolo[1,5-a]pyrimidine core. encyclopedia.pubnih.gov
The Suzuki-Miyaura coupling involves the reaction of a halo-pyrazolo[1,5-a]pyrimidine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for creating libraries of arylated and heteroarylated pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. encyclopedia.pub This reaction is particularly useful for introducing alkynyl groups onto the pyrazolo[1,5-a]pyrimidine scaffold, which can then be further elaborated. For instance, 5-ethynylpyrazolo[1,5-a]pyrimidine (B11923324) can be coupled with various aryl or alkenyl halides to generate a range of functionalized products. encyclopedia.pub
| Reaction | Reactants | Catalyst System | Introduced Group | Reference |
|---|---|---|---|---|
| Heck Reaction | 5-Halo-pyrazolo[1,5-a]pyrimidine + Alkene | Palladium catalyst + Base | Vinyl | clockss.orgresearchgate.net |
| Suzuki-Miyaura Coupling | Halo-pyrazolo[1,5-a]pyrimidine + Organoboron compound | Palladium catalyst + Base | Aryl/Heteroaryl | researchgate.netresearchgate.net |
| Sonogashira Coupling | Halo-pyrazolo[1,5-a]pyrimidine + Terminal alkyne | Palladium catalyst + Copper co-catalyst | Alkynyl | encyclopedia.pub |
Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Fused Ring System
The electronic nature of the pyrazolo[1,5-a]pyrimidine ring system dictates its reactivity towards electrophilic and nucleophilic attack. The pyrazole (B372694) ring is considered π-excessive, making it more susceptible to electrophilic substitution, while the pyrimidine (B1678525) ring is π-deficient, favoring nucleophilic substitution. nih.gov
Electrophilic aromatic substitution reactions, such as halogenation, nitration, and formylation, typically occur at the 3-position of the pyrazole ring. nih.govresearchgate.netthieme-connect.de For instance, nitration with a mixture of nitric and sulfuric acids results in the formation of the 3-nitro derivative. researchgate.net
Nucleophilic aromatic substitution (NAS) is a common method for functionalizing the pyrimidine ring, particularly at the 5- and 7-positions. nih.gov This allows for the introduction of various nucleophiles, including aromatic and alkylamines, as well as alkoxides. nih.gov
Methodologies for Controlling Regioselectivity in Functionalization
Controlling the regioselectivity of functionalization is crucial for the targeted synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives. nih.govorganic-chemistry.org The inherent electronic properties of the fused ring system provide a degree of regiocontrol. nih.gov For example, electrophiles preferentially attack the electron-rich pyrazole ring, while nucleophiles target the electron-poor pyrimidine ring. nih.gov
Targeted Synthesis of 5 Vinylpyrazolo 1,5 a Pyrimidine and Analogues
Rational Design of Precursors for Vinyl Group Incorporation at Position 5
The synthesis of a substituted pyrazolo[1,5-a]pyrimidine (B1248293) fundamentally relies on the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-biselectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent. The rational design of these precursors is paramount for efficiently introducing a vinyl group at the C5-position of the target molecule. Two primary strategies are employed: incorporating the vinyl moiety into one of the starting materials or installing a functional group that can be readily converted to a vinyl group post-cyclization.
A direct approach involves the use of a vinyl-substituted 1,3-biselectrophile. For instance, a vinyl-containing β-diketone, enaminone, or chalcone (B49325) could be reacted with a 3-aminopyrazole. The regioselectivity of the cyclization, which determines the final position of the substituents, is governed by the relative reactivity of the electrophilic centers and the nucleophilicity of the amino groups on the pyrazole (B372694) precursor. researchgate.netnih.gov
A more versatile and commonly employed strategy involves designing a precursor for subsequent functionalization. This approach typically begins with the synthesis of a pyrazolo[1,5-a]pyrimidine core bearing a leaving group, such as a halogen, at the 5-position. A key and widely used precursor is a 5-chloropyrazolo[1,5-a]pyrimidine (B32228) derivative. nih.gov These compounds are strategically designed starting from readily available materials. For example, the condensation of 5-amino-3-methylpyrazole with diethyl malonate yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) effectively converts the hydroxyl groups into chlorides, yielding 5,7-dichloropyrazolo[1,5-a]pyrimidine. nih.govnih.gov The higher reactivity of the chlorine atom at the C7-position allows for selective substitution, leaving the C5-chloro group intact and available for the crucial vinyl group installation. nih.gov
Another indirect precursor design involves creating a pyrazolo[1,5-a]pyrimidine with a functional group at position 5 that can be transformed into a vinyl group. A prime example is the pyrazolo[1,5-a]pyrimidine-5-carbaldehyde (B11921844). Such a precursor can be synthesized through the oxidation of a 5-methyl group or the reduction of a 5-carboxylic acid ester derivative. This aldehyde then serves as the direct precursor for olefination reactions. nih.gov
Table 1: Key Precursors for 5-Vinylpyrazolo[1,5-a]pyrimidine Synthesis
| Precursor Type | Specific Example | Intended Reaction for Vinylation |
|---|---|---|
| Halogenated Scaffold | 5-Chloro-pyrazolo[1,5-a]pyrimidine | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) |
| Aldehyde Scaffold | Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde | Wittig Reaction or other Olefinations |
Optimized Synthetic Routes for Direct and Indirect Vinyl Functionalization at the 5-Position
With rationally designed precursors in hand, several optimized synthetic routes can be employed to introduce the vinyl group at the 5-position. These methods can be categorized as either direct or indirect vinyl functionalization pathways.
Direct Vinyl Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful and efficient tool for forming carbon-carbon bonds, and they represent the most direct route to this compound from a halogenated precursor. nih.govrsc.org The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability and stability of vinylboronic acid derivatives.
The typical reaction involves coupling a 5-chloro- or 5-bromopyrazolo[1,5-a]pyrimidine (B1519775) with vinylboronic acid or its pinacol (B44631) ester. The reaction is carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.govnih.gov The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions like boronic acid homocoupling. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Vinylation
| Component | Example | Purpose |
|---|---|---|
| Substrate | 5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine core |
| Reagent | Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester | Source of the vinyl group |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the C-C bond formation |
| Base | Na₂CO₃ or K₃PO₄ | Activates the boronic acid reagent |
| Solvent | 1,2-Dimethoxyethane (DME) / Water or Toluene / Ethanol (B145695) / Water | Provides the reaction medium |
Indirect Vinyl Functionalization via Olefination
Indirect routes offer an alternative when direct coupling is not feasible or when starting from a different set of precursors. The most prominent indirect method is the Wittig reaction, which converts a carbonyl group into an alkene. researchgate.net This pathway requires the synthesis of a pyrazolo[1,5-a]pyrimidine-5-carbaldehyde precursor. nih.gov
The Wittig reaction involves treating the aldehyde with a phosphorus ylide, typically methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base like n-butyllithium. The ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon, and after a series of steps, it forms the desired carbon-carbon double bond, yielding the 5-vinyl product and triphenylphosphine (B44618) oxide as a byproduct.
Mechanistic Elucidation of this compound Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The pathways for forming this compound differ significantly depending on whether the vinyl group is introduced via cyclocondensation, cross-coupling, or olefination.
Mechanism of Formation via Suzuki-Miyaura Coupling
The formation of this compound via the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. libretexts.org
Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the 5-halo-pyrazolo[1,5-a]pyrimidine. This step forms a square planar Pd(II) complex, where the palladium has inserted into the carbon-halogen bond.
Transmetalation : The vinylboronic acid is activated by the base to form a more nucleophilic borate (B1201080) species. This species then transfers the vinyl group to the Pd(II) complex, displacing the halide. This key step is known as transmetalation.
Reductive Elimination : The final step is reductive elimination, where the two organic ligands (the pyrazolopyrimidine and the vinyl group) on the palladium center couple to form the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Mechanism of Formation via Cyclocondensation
If a vinyl-substituted 1,3-dicarbonyl precursor is used, the mechanism follows the standard formation pathway for the pyrazolo[1,5-a]pyrimidine ring system. nih.gov
Initial Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the vinyl-substituted β-dicarbonyl compound. The exocyclic amine is generally more nucleophilic than the ring nitrogens. researchgate.net
Intramolecular Cyclization : The resulting intermediate undergoes an intramolecular condensation, where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group.
Dehydration : The final step is a dehydration (elimination of a water molecule) to form the stable, aromatic pyrimidine (B1678525) ring, yielding the this compound.
Computational and Theoretical Chemistry Studies on 5 Vinylpyrazolo 1,5 a Pyrimidine
Electronic Structure Analysis and Molecular Orbital Theory
While general electronic structure analyses have been performed for the broader pyrazolo[1,5-a]pyrimidine (B1248293) class using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), no specific data is available for 5-Vinylpyrazolo[1,5-a]pyrimidine. nih.govrsc.org For other derivatives, these studies have elucidated the impact of different substituents on the electronic properties and have been used to understand the π-amphoteric (donor/acceptor) nature of the pyrazolo[1,5-a]pyrimidine core. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies in related compounds has been crucial in explaining charge transfer within the molecules.
Quantum Chemical Calculations of Reactivity Descriptors and Reaction Mechanisms
Quantum chemical calculations have been instrumental in understanding the reaction mechanisms for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system itself. These studies often involve the condensation of 5-aminopyrazoles with various electrophilic partners. nih.gov DFT calculations have been used to support proposed reaction pathways. Furthermore, reactivity descriptors have been calculated for some derivatives to predict their chemical behavior. However, there is no published research detailing the specific reactivity descriptors or reaction mechanisms involving the vinyl group of this compound.
Molecular Docking and Dynamics Simulations for Predicting Molecular Interactions
Molecular docking and, to a lesser extent, molecular dynamics simulations are widely used to predict the binding of pyrazolo[1,5-a]pyrimidine derivatives to various biological targets, such as protein kinases. nih.govnih.govjohnshopkins.edu These computational methods have successfully predicted binding modes and have been used to guide the design of new, potentially therapeutic compounds. While numerous pyrazolo[1,5-a]pyrimidine derivatives have been the subject of such in silico studies, no specific molecular docking or dynamics simulations for this compound have been reported in the literature.
Theoretical Prediction and Interpretation of Spectroscopic Signatures and Photophysical Properties
Theoretical methods, particularly TD-DFT, have been employed to predict and interpret the spectroscopic and photophysical properties of fluorescent pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org These studies have successfully correlated the nature and position of substituents with absorption and emission wavelengths, as well as quantum yields. For instance, research on other substituted pyrazolo[1,5-a]pyrimidines has shown how electron-donating or electron-withdrawing groups can tune the optical properties of the core structure. nih.gov However, a theoretical prediction and interpretation of the spectroscopic signatures and photophysical properties specifically for this compound are currently absent from the scientific literature.
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Influence of Substituent Patterns on Molecular Recognition and Target Binding
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of substituents on the fused ring system. Modifications at various positions can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov
Substitutions at the C3, C5, and C7 positions of the pyrimidine (B1678525) ring, as well as the C2 and C6 positions of the pyrazole (B372694) ring, have been extensively explored to optimize target binding and selectivity. nih.govnih.gov For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine nucleus is essential for forming a critical hydrogen bond interaction with the hinge region of the kinase. mdpi.com
Research has shown that the introduction of specific functional groups at key positions can dramatically enhance potency and selectivity. For example, in the development of Pim-1 kinase inhibitors, the addition of a trans-4-aminocyclohexanol (B47343) group at the C5-position of the pyrazolo[1,5-a]pyrimidine scaffold resulted in a 100-fold increase in potency. nih.gov In contrast, introducing an aryl group at the C3-position led to a more modest 10-fold increase in potency. nih.gov
The following table summarizes the influence of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core and their impact on biological activity.
| Position | Substituent Type | Influence on Biological Activity | Target Kinase Example |
| C2 | Anilino groups | Can enhance dual inhibitory activity. nih.gov | CDK2/TRKA |
| Difluoromethyl-1H-benzimidazole | Identified as a highly active substituent. wjarr.com | PI3Kδ | |
| C3 | Amide bond of picolinamide (B142947) | Significantly enhances inhibitory activity. mdpi.com | TrkA |
| Pyrazole-3-carbonitrile or triazole | Crucial for achieving high activity. | TrkA | |
| Small hydrophobic groups | Enhance ATP pocket binding. nih.gov | General Kinases | |
| C5 | trans-4-Aminocyclohexanol | 100-fold increase in potency. nih.gov | Pim-1 |
| 2,5-Difluorophenyl-substituted pyrrolidine (B122466) | Increases Trk inhibition activity. mdpi.com | TrkA | |
| Indole (B1671886) derivatives | Can form an additional hydrogen bond, increasing selectivity. nih.gov | PI3Kδ | |
| Electron-withdrawing groups | Improve antibacterial activity. nih.gov | Bacterial targets | |
| C7 | Morpholine (B109124) group | Improves selectivity by reducing off-target effects. mdpi.com | Trk |
Specific Role of the Vinyl Moiety at Position 5 on Biological Activity and Selectivity
Direct and extensive research specifically detailing the role of a vinyl moiety at the C5 position of the pyrazolo[1,5-a]pyrimidine scaffold is limited in publicly available literature. However, based on general principles of medicinal chemistry and SAR studies of related compounds, we can infer its potential significance.
The introduction of substituents at the C5 position is a well-established strategy for modulating the biological activity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov For example, the incorporation of a 2,5-difluorophenyl-substituted pyrrolidine at this position has been shown to increase the inhibitory activity against Trk kinases. mdpi.com Similarly, indole derivatives at C5 can enhance selectivity for PI3Kδ by forming additional hydrogen bonds. nih.gov
A vinyl group is a small, unsaturated moiety that can influence biological activity in several ways:
Reactive Handle for Further Functionalization: The double bond of the vinyl group can serve as a reactive handle for the synthesis of more complex derivatives through reactions like Michael addition or oxidation, allowing for the exploration of a wider chemical space.
Specific Interactions: The π-electrons of the vinyl group could potentially engage in π-π stacking or other non-covalent interactions with aromatic residues in the binding site of a protein target.
While direct evidence for the biological impact of a 5-vinyl group is scarce, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are commonly used to introduce vinyl groups at various positions on the pyrazole ring, highlighting the synthetic accessibility and the interest in such modifications for creating structural diversity. nih.gov
Rationalizing Molecular Interactions and Ligand-Target Binding Modes
Molecular docking studies have provided significant insights into the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with their biological targets, helping to rationalize their observed activities. mdpi.com A common binding motif for many kinase inhibitors involves the formation of hydrogen bonds with the hinge region of the kinase active site, which connects the N- and C-lobes of the enzyme.
The pyrazolo[1,5-a]pyrimidine scaffold is particularly well-suited for this type of interaction. The nitrogen atoms within the fused ring system can act as hydrogen bond acceptors. For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine core has been shown to form a crucial hydrogen bond with the backbone amide of Met592 in the hinge region of TrkA. mdpi.com
Beyond the hinge region, substituents at various positions on the scaffold can form additional interactions that contribute to binding affinity and selectivity:
Hydrogen Bonding: Functional groups capable of donating or accepting hydrogen bonds, such as amides, alcohols, or amines, can form specific interactions with amino acid side chains. The presence of a carboxamide group has been shown to significantly enhance activity in TrkA inhibitors. mdpi.com
Halogen Bonding: Fluorine atoms, for example, can enhance interactions with specific residues like Asn655 in TrkA. mdpi.com
In the case of PI3Kδ inhibitors, a morpholine group at the C7 position is crucial for forming a hydrogen bond with Val-828 in the hinge region, while an indole substituent at the C5 position can form an additional hydrogen bond with Asp-787, thereby enhancing selectivity. nih.gov
Principles of Ligand Design Derived from SAR Data for Pyrazolo[1,5-a]pyrimidine Scaffolds
The wealth of SAR data for pyrazolo[1,5-a]pyrimidine derivatives has led to the establishment of several key principles for the rational design of new and improved ligands:
Core Scaffold Retention: The pyrazolo[1,5-a]pyrimidine nucleus is a critical pharmacophore for many biological targets, particularly kinases, due to its ability to effectively interact with the ATP-binding site. mdpi.comnih.gov Therefore, retaining this core is a fundamental starting point for ligand design.
Strategic Substitution at Key Positions:
Position 3: Introduction of groups like picolinamide or other heterocyclic moieties can significantly enhance potency. mdpi.comnih.gov
Position 5: This position is crucial for modulating selectivity and potency. The introduction of bulky or specific hydrogen-bonding groups can lead to significant gains in activity and selectivity for the target kinase. mdpi.comnih.govnih.gov
Position 7: Substituents at this position, such as a morpholine ring, can improve selectivity by minimizing off-target effects and can also form important hydrogen bonds with the hinge region of kinases. mdpi.comnih.gov
Exploitation of Multiple Interaction Types: Successful ligand design often involves the combination of different types of interactions. This includes the foundational hinge-binding interaction of the core scaffold, supplemented by hydrophobic, hydrogen bonding, and halogen bonding interactions from the various substituents. mdpi.com
Iterative Optimization: The development of potent and selective inhibitors is an iterative process. SAR data guides the systematic variation of substituents at different positions to fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds. nih.gov For instance, if a particular substituent at C5 improves potency but lacks selectivity, further modifications can be made to introduce features that favor binding to the desired target over others.
By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space of pyrazolo[1,5-a]pyrimidine derivatives to develop novel therapeutic agents with improved efficacy and safety profiles.
Applications of Pyrazolo 1,5 a Pyrimidine Derivatives in Chemical Biology and Materials Science
Pyrazolo[1,5-a]pyrimidine (B1248293) as a Scaffold for Enzyme Inhibitors
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, planar N-heterocyclic system that has garnered substantial attention in medicinal chemistry and material science. nih.gov Its rigid structure, combined with the potential for structural modifications at multiple positions (2, 3, 5, 6, and 7), makes it a privileged scaffold for creating diverse chemical libraries and discovering new drugs. nih.govekb.eg The synthesis of these derivatives has been extensively studied, with common methods involving the cyclocondensation reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.govnih.gov This synthetic accessibility allows for the fine-tuning of pharmacological properties. rsc.org As a result, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of a wide array of enzymes, most notably protein kinases, which are crucial targets in cancer therapy. nih.govrsc.org
Protein Kinase Inhibition: Mechanisms and Target Specificity
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature in many diseases, especially cancer. nih.govrsc.org This makes them prime targets for small-molecule inhibitors. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of protein kinase inhibitors (PKIs). rsc.org Their mechanism of action often involves competing with adenosine (B11128) triphosphate (ATP) for the binding site in the kinase domain, although allosteric inhibition has also been observed. rsc.org The planar, heterocyclic nature of the pyrazolo[1,5-a]pyrimidine core allows it to form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases, leading to potent inhibition. mdpi.com The versatility of this scaffold has enabled the development of inhibitors with high target specificity for a range of kinases. nih.govrsc.org
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (Trks), including TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that have become a significant therapeutic target for solid tumors. mdpi.comresearchgate.net The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, highlighting its importance in this area. mdpi.comnih.gov These compounds have demonstrated the scaffold's effectiveness, though the emergence of clinical resistance due to secondary mutations has driven the development of next-generation inhibitors. mdpi.comnih.gov
Second-generation inhibitors, such as Repotrectinib (TPX-0005) and Selitrectinib (Loxo-195), also utilize the pyrazolo[1,5-a]pyrimidine framework and are designed to overcome these resistance mutations. mdpi.comnih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in this development, revealing that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a key hydrogen bond interaction with the Met592 residue in the hinge region of the kinase, which influences binding affinity. mdpi.com Further modifications, such as the addition of a morpholine (B109124) group, have been shown to improve selectivity and reduce off-target effects. mdpi.com
| Compound | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Larotrectinib | TrkA, TrkB, TrkC | - | FDA-approved first-generation inhibitor. mdpi.comnih.gov |
| Entrectinib | TrkA, TrkB, TrkC | - | FDA-approved first-generation inhibitor. mdpi.comnih.gov |
| Repotrectinib (TPX-0005) | Trk | - | FDA-approved second-generation inhibitor designed to overcome resistance. mdpi.comnih.gov |
| Selitrectinib (Loxo-195) | Trk | - | Second-generation inhibitor designed to overcome resistance. mdpi.comnih.gov |
| Compound 8 | TrkA | 1.7 | Picolinamide-substituted derivative with potent enzymatic inhibition. mdpi.com |
| Compound 9 | TrkA | 1.7 | Picolinamide-substituted derivative with potent enzymatic inhibition. mdpi.com |
| Compound 5n | TrkAG667C | - | Promising lead for overcoming resistance to second-generation inhibitors. nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are central to regulating cell proliferation, and their abnormal activity is a hallmark of cancer, making them attractive therapeutic targets. acs.orgnih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors. ekb.eg These compounds often target the ATP-binding site, similar to the CDK inhibitor dinaciclib, which features a pyrazolo[1,5-a]pyrimidine core. nih.gov
One notable example is the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative identified as a selective and potent inhibitor of several CDKs. acs.orgnih.gov In cell-based studies, this compound was shown to inhibit the phosphorylation of CDK substrates, leading to a cell cycle block and demonstrating potent antiproliferative activity across numerous cancer cell lines. acs.org The development of dual CDK2/TRKA inhibitors based on this scaffold is also being explored to enhance anticancer efficacy and reduce the risk of drug resistance. nih.govmdpi.com
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| BS-194 (4k) | CDK2 | 3 acs.orgnih.gov |
| CDK1 | 30 acs.orgnih.gov | |
| CDK5 | 30 acs.orgnih.gov | |
| CDK9 | 90 acs.orgnih.gov | |
| CDK7 | 250 acs.orgnih.gov | |
| Dinaciclib | Multiple CDKs | - nih.gov |
| Milciclib | Multiple CDKs, TRKA | - nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its overexpression is linked to numerous cancers, including non-small cell lung cancer (NSCLC). rsc.orgrsc.orgnih.gov Consequently, EGFR is a key target for anticancer therapies. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective EGFR inhibitors. nih.govrsc.org These compounds act as ATP-competitive inhibitors, and derivatives targeting EGFR have shown significant promise in the treatment of NSCLC. rsc.org While much of the literature discusses related fused pyrimidine (B1678525) systems, specific reviews confirm that the pyrazolo[1,5-a]pyrimidine scaffold itself is a viable starting point for potent EGFR inhibitors. nih.govrsc.org
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation, making it another important target in oncology. Research has led to the discovery of pyrazolo[1,5-a]pyrimidine-based compounds as potent, pan-Pim kinase inhibitors. researchgate.netnih.gov Through a template-based approach and hit-to-lead optimization, a series of effective inhibitors have been developed from an initial pyrazolo[1,5-a]pyrimidine hit compound. nih.gov
Modulation of Other Kinase Activities (e.g., B-Raf, MEK, PDE4, BCL6, DRAK1, Flt-3)
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has allowed for its application in inhibiting a wide range of other kinases. nih.govrsc.org
B-Raf and MEK: B-Raf kinase is a critical component of the Raf-MEK-ERK signaling pathway, and its mutation is common in melanoma. nih.govresearchgate.net Novel pyrazolo[1,5-a]pyrimidine derivatives, particularly pyrazolo[1,5-a]pyrimidine-3-carboxylates, have been identified as B-Raf kinase inhibitors. nih.govresearchgate.netlookchem.com The inhibitory effects of this scaffold also extend to MEK, another kinase in the same pathway, making these compounds particularly relevant for melanoma treatment. rsc.org
PDE4 and BCL6: Reviews of pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors have also noted their activity against phosphodiesterase 4 (PDE4) and B-cell lymphoma 6 (BCL6), expanding their potential therapeutic applications. nih.govrsc.org
DRAK1: Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1) is a serine/threonine kinase implicated in some cancers. nih.gov Optimized pyrazolo[1,5-a]pyrimidine-based macrocycles have been developed as highly potent and selective type I inhibitors of DRAK1. nih.gov
Flt-3: Internal tandem duplications of the FMS-like tyrosine kinase 3 (Flt-3) receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govbohrium.com Potent and selective pyrazolo[1,5-a]pyrimidine derivatives have been discovered as Flt-3 inhibitors. nih.govbohrium.com Certain compounds have shown the ability to inhibit quizartinib-resistant Flt-3 mutations, indicating their potential to overcome clinical resistance in AML treatment. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Compound 17 | FLT3-ITD | 0.4 | Also inhibits quizartinib-resistant FLT3D835Y mutation with an IC₅₀ of 0.3 nM. nih.gov |
| Compound 19 | FLT3-ITD | 0.4 | Also inhibits quizartinib-resistant FLT3D835Y mutation with an IC₅₀ of 0.3 nM. nih.gov |
| CK156 (34) | DRAK1 | KD = 21 | A potent and selective macrocyclic inhibitor. nih.gov |
| Compound 9 | B-Raf | - | Lead compound with enhanced enzyme and cellular potency. lookchem.com |
Antiviral Activities and Identified Enzymatic Targets (e.g., HIV Reverse Transcriptase, SARS-CoV-2 3CLpro)
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of antiviral agents, with research highlighting their potential to inhibit key viral enzymes. nih.gov
One of the notable antiviral applications of this scaffold is in the development of inhibitors for Human Immunodeficiency Virus 1 (HIV-1). Specifically, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity. ox.ac.uk This enzymatic function is crucial for the replication of the virus, making it an attractive, yet currently untargeted, therapeutic avenue. ox.ac.uk
More recently, with the emergence of the COVID-19 pandemic, the scientific community has been actively searching for inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The main protease of the virus, 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle and a prime target for antiviral drug development. nih.gov Studies have shown that pyrazole (B372694) and pyrimidine derivatives have the potential to inhibit SARS-CoV 3CLpro. rsc.org While direct studies on 5-vinylpyrazolo[1,5-a]pyrimidine are limited, the broader class of pyrimidine-containing compounds has shown promise. For instance, some pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov Computational screening studies have also identified 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds as potential high-affinity inhibitors of SARS-CoV-2 Mpro. researchgate.net These findings suggest that the pyrazolo[1,5-a]pyrimidine framework could serve as a valuable starting point for the design of novel SARS-CoV-2 inhibitors.
| Pyrazolo[1,5-a]pyrimidine Derivative Class | Viral Target | Mechanism of Action | Key Findings |
| 1,2,4-Triazolo[1,5-a]pyrimidines | HIV-1 Reverse Transcriptase (RNase H domain) | Inhibition of RNase H activity | Identified as allosteric inhibitors active in the low micromolar range. ox.ac.uk |
| Pyrazole-hydroxyquinoline hybrids | Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) | Inhibition of viral replication | Showed potent inhibition of SARS-CoV-2 at lower concentrations in plaque reduction assays. nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidin-7-ones | SARS-CoV-2 Main Protease (3CLpro) | Potential inhibition of protease activity | Identified through molecular docking as high-affinity binders to the active site. researchgate.net |
Antimicrobial Activity Mechanisms and Target Pathways
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively investigated for its antimicrobial properties, with numerous derivatives exhibiting potent activity against a range of bacterial and fungal pathogens. researchgate.netrsc.org The mechanism of action for these compounds often involves the inhibition of essential bacterial enzymes.
Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of novel pyrazolo[1,5-a]pyrimidines and their cycloalkane ring-fused derivatives were synthesized and evaluated for their antibacterial and antifungal activities, with several compounds showing significant potency. researchgate.net
A key target pathway for some of these antimicrobial agents is the bacterial cell wall synthesis. Specifically, enzymes such as MurA and MurB, which are involved in the early stages of peptidoglycan biosynthesis, have been identified as potential targets. The inhibition of these enzymes disrupts the formation of the bacterial cell wall, leading to cell death. While direct evidence for this compound is not available, related pyrazolo[1,5-a]pyrimidine derivatives have shown promise as inhibitors of these Mur enzymes.
The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of antimicrobial activity. For instance, substitutions at various positions on the ring system can significantly impact the potency and spectrum of activity. researchgate.net
| Pyrazolo[1,5-a]pyrimidine Derivative | Microorganism(s) | Proposed Target/Mechanism | Key Findings |
| Cycloalkane ring-fused pyrazolo[1,5-a]pyrimidines | Gram-positive and Gram-negative bacteria | Not specified | Several derivatives showed high activity against tested bacterial strains. researchgate.net |
| Substituted pyrazolo[1,5-a]pyrimidines | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Salmonella typhi | Not specified | Synthesized compounds displayed good antimicrobial activity. rsc.org |
Anti-inflammatory Potential and Associated Molecular Targets
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated considerable potential as anti-inflammatory agents by targeting key molecules in inflammatory pathways. nih.gov
A primary mechanism through which these compounds exert their anti-inflammatory effects is the inhibition of protein kinases. nih.govnih.gov Kinases are crucial signaling molecules that regulate a wide range of cellular processes, including inflammation. nih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various kinases implicated in inflammatory responses. nih.govnih.gov
One important class of targets is the Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). mdpi.comrsc.org The inhibition of these kinases can modulate downstream inflammatory signaling. For example, certain pyrazolo[1,5-a]quinazoline derivatives have been shown to bind to and inhibit these MAPKs. mdpi.comrsc.org
Another significant target is the Phosphoinositide 3-kinase delta (PI3Kδ). rsc.orgresearchgate.net Overactivity of PI3Kδ is associated with inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD). rsc.orgresearchgate.net Researchers have designed and synthesized libraries of pyrazolo[1,5-a]pyrimidine-based inhibitors with high selectivity for the PI3Kδ isoform, demonstrating low nanomolar IC50 values. rsc.orgresearchgate.net For instance, a series of indol-4-yl-pyrazolo[1,5-a]pyrimidines have been developed as potent and selective PI3Kδ inhibitors. rsc.orgresearchgate.net
| Pyrazolo[1,5-a]pyrimidine Derivative Class | Molecular Target(s) | Therapeutic Potential | Key Findings |
| Pyrazolo[1,5-a]quinazolines | MAPKs (ERK2, p38α, JNK3) | Anti-inflammatory | Compounds identified with micromolar binding affinities for JNKs. mdpi.comrsc.org |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | PI3Kδ | Asthma, COPD | Highly potent and selective inhibitors with IC50 values in the low nanomolar range. rsc.orgresearchgate.net |
| 2-Methylpyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | Anti-inflammatory | Inhibition of PI3Kδ with varying potency depending on substituents. rsc.org |
Pyrazolo[1,5-a]pyrimidine-Based Fluorophores and Photophysical Applications
Beyond their biological activities, pyrazolo[1,5-a]pyrimidines have emerged as a versatile class of fluorophores with applications in materials science and as fluorescent probes. mdpi.comnih.govdoaj.org Their rigid, planar structure and the ability to easily modify their periphery make them attractive candidates for developing fluorescent materials with tunable properties. mdpi.comnih.govdoaj.org
Engineering Tunable Photophysical Properties through Structural Modification
A key advantage of the pyrazolo[1,5-a]pyrimidine scaffold is the ability to engineer its photophysical properties through strategic structural modifications. doaj.org The absorption and emission characteristics of these fluorophores can be finely tuned by introducing different substituents at various positions on the fused ring system. nih.govdoaj.org
Studies have shown that the introduction of electron-donating groups (EDGs) at the 7-position of the pyrazolo[1,5-a]pyrimidine ring can significantly enhance both absorption and emission intensities. doaj.org Conversely, electron-withdrawing groups (EWGs) at the same position tend to decrease these intensities. doaj.org This tunability allows for the rational design of fluorophores with specific desired optical properties. For example, the incorporation of unsaturated groups at the 5- and 7-positions has been shown to cause red-shifts in the emission spectra, providing a strategy for synthesizing long-wavelength dyes. The photophysical properties are also sensitive to the solvent environment, which can be exploited for sensing applications.
| Structural Modification | Position | Effect on Photophysical Properties | Example Substituent |
| Electron-Donating Group (EDG) | 7 | Increased absorption and emission intensity | -OCH3, -N(CH3)2 |
| Electron-Withdrawing Group (EWG) | 7 | Decreased absorption and emission intensity | -NO2, -CN |
| Unsaturated Groups | 5 and 7 | Red-shift in emission spectra | Aryl, vinyl |
| Conjugated Substituent | 2 | Improvement in photophysical properties | Varies |
Design Principles for Solid-State Emitters
The development of efficient solid-state emitters is crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in this area due to their tendency to form crystals with favorable packing arrangements. mdpi.com
The design of effective solid-state emitters based on this scaffold involves careful consideration of the substituents to control intermolecular interactions in the solid state. Bulky groups can disrupt close packing and potentially quench fluorescence. mdpi.com In contrast, derivatives with simple aryl groups, such as phenyl or 4-methoxyphenyl, have been shown to exhibit good solid-state emission intensities. doaj.org The molecular packing, whether parallel or antiparallel, is influenced by the nature of the substituents and plays a critical role in the solid-state fluorescence quantum yield. mdpi.com
Pyrazolo[1,5-a]pyrimidine in Combinatorial Library Design and Chemical Probe Development
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This, combined with its synthetic tractability, makes it an ideal core for the design and synthesis of combinatorial libraries. mdpi.com
The generation of large libraries of diverse pyrazolo[1,5-a]pyrimidine derivatives allows for high-throughput screening to identify compounds with desired biological activities. mdpi.com Efficient synthetic routes have been developed for the combinatorial synthesis of these libraries in solution, often with simple purification procedures. nih.gov For example, a method for the parallel solution-phase synthesis of over 2,200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides has been reported. nih.govdoaj.org
Furthermore, the fluorescent properties of many pyrazolo[1,5-a]pyrimidine derivatives make them excellent candidates for the development of chemical probes. These probes can be used to visualize and study biological processes within cells. nih.gov By attaching specific recognition moieties to the fluorescent pyrazolo[1,5-a]pyrimidine core, researchers can create probes that selectively bind to and report on the presence of specific ions, molecules, or cellular structures. The development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for positron emission tomography (PET) imaging of tumors is a testament to their potential in creating advanced diagnostic tools.
Future Directions and Emerging Research Opportunities in 5 Vinylpyrazolo 1,5 a Pyrimidine Chemistry
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For the synthesis of 5-vinylpyrazolo[1,5-a]pyrimidine and its analogues, future research will likely focus on methodologies that adhere to the principles of green chemistry, emphasizing high atom economy, reduced waste, and the use of less hazardous reagents.
Current strategies for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core often involve multi-step sequences. While effective, these can be resource-intensive. Emerging research is geared towards the development of one-pot and multicomponent reactions that streamline the synthesis process. growingscience.com For instance, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Another promising green approach is the use of ultrasonic irradiation, which has been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in aqueous ethanol (B145695), minimizing the environmental impact. bme.hu
The introduction of the vinyl group at the 5-position is a critical step that can be achieved through various cross-coupling reactions. Future advancements will likely focus on improving the sustainability of these reactions. This includes the use of more earth-abundant metal catalysts as alternatives to palladium, and the development of catalyst systems that operate under milder conditions and in greener solvents. The use of deep eutectic solvents (DES) is another innovative approach that has shown promise in the synthesis of related heterocyclic systems, offering a benign, high-yield, and scalable reaction medium with high atom economy. ias.ac.in
| Synthetic Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased yields, reduced side products, energy efficient. nih.gov |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. | Environmentally friendly, can be performed in aqueous media. bme.hu |
| Multicomponent Reactions | Combining three or more reactants in a single step. | High atom economy, operational simplicity, reduced waste. nih.govnih.gov |
| One-Pot Synthesis | Multiple reaction steps in a single reaction vessel. | Time and resource efficient, avoids purification of intermediates. researchgate.netacs.org |
| Deep Eutectic Solvents (DES) | Use of biodegradable and low-cost solvents. | Environmentally benign, high yields, simple work-up. ias.ac.in |
These advanced synthetic methodologies will not only make the production of 5-vinylpyrazolo[1,5-a]pyrimidines more efficient and cost-effective but also align with the growing demand for sustainable practices in the chemical industry.
Exploration of Novel Biological Targets and Mechanistic Insights for this compound Analogues
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. bme.humdpi.com The introduction of a vinyl group at the 5-position offers a unique opportunity to modulate the biological activity and explore new therapeutic applications.
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govrsc.org Notable kinase targets for this scaffold include Pim-1, Threonine Tyrosine Kinase (TTK), and Tropomyosin receptor kinases (Trks). nih.govnih.govmdpi.com The mechanism of action for many of these inhibitors is ATP-competitive, where the pyrazolo[1,5-a]pyrimidine core mimics the adenine (B156593) ring of ATP, binding to the ATP-binding pocket of the kinase. nih.gov
Future research should focus on a systematic exploration of how the 5-vinyl group influences the binding affinity and selectivity of these kinase inhibitors. The vinyl group can participate in various non-covalent interactions within the active site or serve as a reactive handle for covalent inhibitors, a strategy that can lead to increased potency and duration of action.
Beyond kinases, pyrazolo[1,5-a]pyrimidine analogues have shown activity against other important targets, including phosphodiesterases (PDEs), which are relevant for cognitive disorders. researchgate.net The unique electronic and steric properties conferred by the 5-vinyl substituent may lead to the discovery of inhibitors with novel selectivity profiles against different PDE isoforms.
A key area of future investigation will be to gain deeper mechanistic insights into how this compound analogues interact with their biological targets. This will involve a combination of biochemical assays, structural biology (X-ray crystallography and cryo-electron microscopy), and cell-based studies to elucidate the precise binding modes and the downstream cellular effects of these compounds.
| Biological Target Class | Specific Examples | Therapeutic Relevance |
| Protein Kinases | Pim-1, TTK, Trk, CDKs, PI3Kδ | Cancer, Inflammatory Diseases nih.govnih.govmdpi.comacs.orgnih.gov |
| Phosphodiesterases | PDE2A, PDE10A | Cognitive Disorders, Schizophrenia researchgate.net |
| Other Enzymes | HIV Reverse Transcriptase | Antiviral Therapy bme.hu |
| Receptors | Serotonin 5-HT6 Receptors | Neurological Disorders researchgate.net |
The exploration of these and other potential biological targets will be crucial for unlocking the full therapeutic potential of this compound analogues.
Integration of Advanced Computational Techniques for Rational Design and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For this compound analogues, the integration of advanced computational techniques will be instrumental in accelerating the discovery of new drug candidates.
Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various biological targets. nih.gov These studies can provide valuable insights into the key interactions that govern binding affinity and selectivity. For example, docking simulations can help to understand how the 5-vinyl group can be oriented to maximize favorable interactions with the protein.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of this compound analogues with their biological activity. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.
Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand interactions, taking into account the flexibility of both the ligand and the protein. This can lead to a more accurate prediction of binding affinities and a better understanding of the conformational changes that occur upon ligand binding.
The use of these computational techniques in an iterative cycle with chemical synthesis and biological evaluation will be a powerful strategy for the rational design and optimization of this compound-based drug candidates. This approach can help to improve potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects.
| Computational Technique | Application in Drug Discovery | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities. | Identification of key protein-ligand interactions. nih.gov |
| QSAR | Developing predictive models of biological activity. | Virtual screening and prioritization of compounds. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of protein-ligand complexes. | Deeper understanding of binding mechanisms and conformational changes. |
| X-ray Crystallography | Determining the 3D structure of protein-ligand complexes. | Precise information on binding mode to guide rational design. nih.gov |
The synergy between computational and experimental approaches will be crucial for efficiently navigating the chemical space of this compound analogues and identifying promising new therapeutic agents.
Development of Novel Functional Materials Incorporating this compound Moieties
The unique combination of a photophysically active pyrazolo[1,5-a]pyrimidine core and a polymerizable vinyl group makes this compound an attractive building block for the development of novel functional materials. The pyrazolo[1,5-a]pyrimidine scaffold has recently gained attention in materials science due to its significant photophysical properties, including fluorescence. mdpi.comrsc.org
The vinyl group provides a convenient handle for incorporating the pyrazolo[1,5-a]pyrimidine moiety into polymers through various polymerization techniques, such as free-radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), and ring-opening metathesis polymerization (ROMP). The resulting polymers could exhibit a range of interesting properties, depending on the nature of the polymer backbone and the specific substitution pattern on the pyrazolo[1,5-a]pyrimidine ring.
Potential applications for such materials include:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the pyrazolo[1,5-a]pyrimidine core could be harnessed in the development of new emissive materials for OLEDs. rsc.org
Chemosensors: The sensitivity of the fluorescence of pyrazolo[1,5-a]pyrimidines to their local environment could be exploited to create polymeric sensors for the detection of specific analytes. rsc.org
Bioimaging: Fluorescently labeled polymers containing the this compound unit could be used as probes for bioimaging applications.
Functional Coatings and Films: Polymers incorporating this moiety could have unique optical or electronic properties, making them suitable for use in functional coatings and films.
Future research in this area will involve the synthesis and characterization of a variety of polymers containing the this compound unit. This will include a detailed investigation of their photophysical, thermal, and mechanical properties. The tunability of the pyrazolo[1,5-a]pyrimidine core through chemical modification will allow for the fine-tuning of the properties of the resulting materials for specific applications. The development of these novel functional materials represents a new and exciting frontier for the application of this compound chemistry beyond the realm of medicine.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-vinylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation between β-enaminones and 5-aminopyrazoles. For example, a regioselective one-pot synthesis using KHSO₄ as a catalyst in aqueous media under ultrasound irradiation improves efficiency . Optimizing reaction temperature (e.g., room temperature vs. reflux) and solvent polarity (e.g., DMF vs. water) significantly impacts yield and purity. NMR and HPLC are critical for confirming regiochemistry and purity .
Q. How should researchers handle and characterize this compound to ensure safety and reproducibility?
- Methodological Answer : Strict safety protocols are essential due to potential toxicity. Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact . Characterization requires a combination of ¹H/¹³C NMR to verify substitution patterns and LC-MS for purity assessment. For vinyl-substituted derivatives, monitor vinyl proton coupling constants (e.g., ) to confirm stereochemistry .
Q. What are the primary challenges in achieving regioselectivity during pyrazolo[1,5-a]pyrimidine functionalization?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, hypervalent iodine-mediated halogenation at C3 of pyrazolo[1,5-a]pyrimidines is favored due to the electron-rich nature of the pyrimidine ring. Substituents at C7 (e.g., electron-withdrawing groups) can redirect reactivity to other positions, requiring careful optimization of halogen sources (KI, KBr) and oxidants (K₂S₂O₈) .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. Molecular docking studies with targets like p53 or B-Raf kinase (using PDB: 4QSP) identify key interactions (e.g., hydrogen bonds with Thr79 or hydrophobic contacts with Phe82). ADMET predictions assess pharmacokinetic profiles, such as CYP450 inhibition risks .
Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo models for pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use metabolic profiling (e.g., liver microsome assays) to identify vulnerable sites (e.g., vinyl group oxidation). Prodrug strategies, such as esterification of carboxylates, improve in vivo stability. Validate findings using orthotopic tumor models and compare with in vitro cytotoxicity assays (e.g., HeLa or SiHa cells) .
Q. How do substituent positions (C5 vs. C7) modulate the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : C7 substituents (e.g., 3,4,5-trimethoxyphenyl) enhance DNA intercalation and topoisomerase inhibition, while C5 vinyl groups improve membrane permeability. SAR studies show that C5-vinyl derivatives induce G2/M cell cycle arrest in HeLa cells via p53 activation, whereas C7-aryl analogs target mitochondrial apoptosis pathways (e.g., BAX/Bcl-2 modulation) .
Q. What catalytic systems enable late-stage functionalization of this compound for SAR exploration?
- Methodological Answer : Palladium-catalyzed C–H arylation using aryl halides or iodonium salts allows diversification at C3 or C7. For example, Pd(OAc)₂/XPhos in DMF at 110°C introduces heteroaryl groups without disrupting the vinyl substituent. Microwave-assisted conditions reduce reaction times and improve yields for sterically hindered substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
